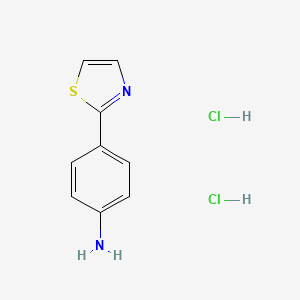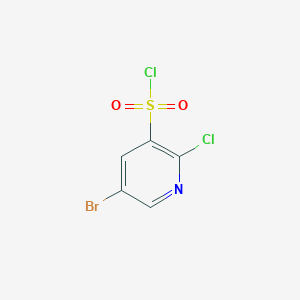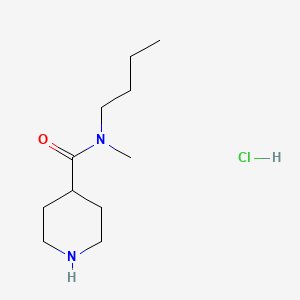
4-(4-Bromophenyl)oxane-4-carbonitrile
Übersicht
Beschreibung
4-(4-Bromophenyl)oxane-4-carbonitrile is a chemical compound with the molecular formula C12H12BrNO and a molecular weight of 266.14 . and is typically stored at room temperature . The compound is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile . The InChI code for this compound is 1S/C12H12BrNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2 .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Research
4-(4-Bromophenyl)oxane-4-carbonitrile: is a compound with potential applications in pharmaceutical research. It can be used as a building block in the synthesis of various pharmaceutical drugs. Its bromine atom makes it a good candidate for further functionalization through palladium-catalyzed coupling reactions, which are commonly used in the development of new medicinal compounds .
Organic Synthesis
In organic chemistry, 4-(4-Bromophenyl)oxane-4-carbonitrile serves as an intermediate for the synthesis of more complex organic molecules. Its structure allows for reactions such as nucleophilic substitution, which can introduce a variety of side chains and functional groups, expanding the diversity of synthetic organic compounds .
Material Science
This compound’s utility in material science stems from its potential role in creating novel polymers or small molecules that can alter the properties of materials. For instance, incorporating this compound into polymers could result in materials with enhanced thermal stability or specific electronic properties beneficial for electronics or sensor technology .
Analytical Chemistry
4-(4-Bromophenyl)oxane-4-carbonitrile: may be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties make it suitable for use in calibration curves or as a reference compound in chromatography and mass spectrometry analyses to identify or quantify other substances .
Biochemistry
In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly with enzymes that react with phenyl rings or nitrile groups. It could help in understanding the mechanisms of enzyme action and in designing enzyme inhibitors that could serve as drugs .
Environmental Science
The environmental impact of 4-(4-Bromophenyl)oxane-4-carbonitrile and its derivatives can be studied to assess their biodegradability, toxicity, and potential accumulation in ecosystems. This is crucial for evaluating the safety and environmental risks associated with the use of these chemicals in various industries .
Safety and Hazards
The safety data sheet for 4-(4-Bromophenyl)oxane-4-carbonitrile indicates that it should be kept away from heat, sparks, open flames, and hot surfaces . If inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately, and the skin should be rinsed with water . If it gets in the eyes, they should be rinsed cautiously with water for several minutes . If swallowed, the mouth should be rinsed, and a poison center or doctor should be contacted if the person feels unwell .
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)oxane-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDNPILAONHWIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)oxane-4-carbonitrile | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

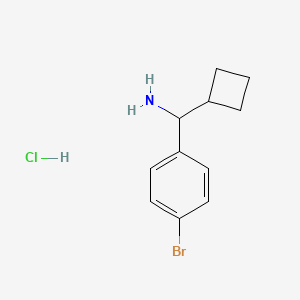
![Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1521217.png)
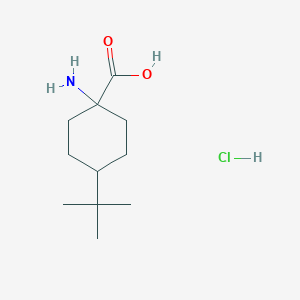
![2-[2-(Dimethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1521219.png)

![3-[(Benzylamino)methyl]benzamide hydrochloride](/img/structure/B1521221.png)
![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1521222.png)
